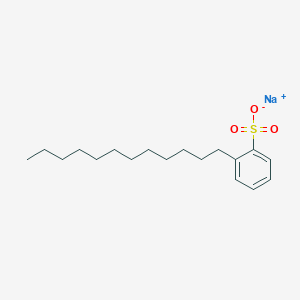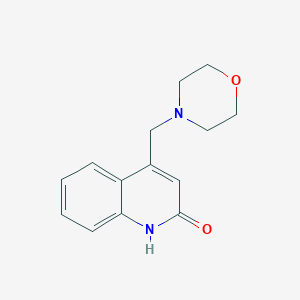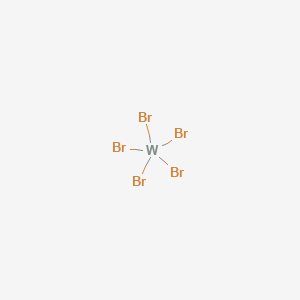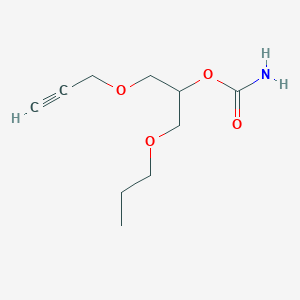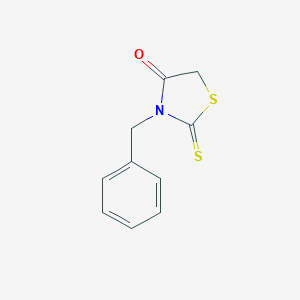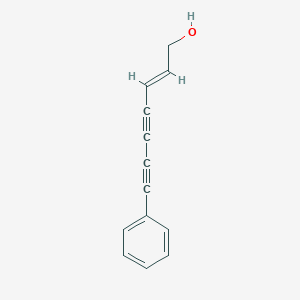
7-Phenyl-2-heptene-4,6-diyn-1-ol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
7-Phenyl-2-heptene-4,6-diyn-1-ol, also known as PD-1, is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. PD-1 belongs to the family of alkynols, which are known for their unique chemical properties and diverse biological activities.
Wissenschaftliche Forschungsanwendungen
Applications in Metabolic Studies
- 7-Phenyl-2-heptene-4,6-diyn-1-ol, as a compound, could be related to the study of metabolic pathways and the bioavailability of similar phenolic compounds. For instance, research has explored the metabolism of flavan-3-ols, compounds structurally related to phenolic substances, and their absorption and biotransformation in humans. Such studies have shed light on the metabolic fate of these compounds, identifying metabolites in blood, urine, and feces (Wiese et al., 2015). These findings contribute to understanding the biological effects and health implications of phenolic compounds, potentially including 7-Phenyl-2-heptene-4,6-diyn-1-ol.
Applications in Biomonitoring and Exposure Assessment
- Compounds similar to 7-Phenyl-2-heptene-4,6-diyn-1-ol have been utilized in studies aimed at assessing exposure to environmental chemicals, such as phthalates and isocyanates. For example, research has been conducted on the urinary excretion of specific metabolites after exposure to certain phthalates, providing insights into human exposure and the potential health risks associated with these chemicals (Leng et al., 2014). Additionally, compounds in the same chemical family have been used to understand dermal and inhalation exposure to chemicals like methylene bisphenyl isocyanate (MDI), aiding in the assessment of occupational exposure and associated health risks (Liljelind et al., 2010).
Applications in Therapeutic Research
- Although information directly related to 7-Phenyl-2-heptene-4,6-diyn-1-ol is limited, structurally or functionally related compounds have been researched for their therapeutic applications. For example, studies have been conducted on the therapeutic effects of certain phenyl-substituted compounds in treating conditions like glaucoma, highlighting their potential in modulating intraocular pressure and improving patient outcomes (Toris et al., 1993).
Eigenschaften
CAS-Nummer |
13641-62-8 |
|---|---|
Produktname |
7-Phenyl-2-heptene-4,6-diyn-1-ol |
Molekularformel |
C13H10O |
Molekulargewicht |
182.22 g/mol |
IUPAC-Name |
(E)-7-phenylhept-2-en-4,6-diyn-1-ol |
InChI |
InChI=1S/C13H10O/c14-12-8-3-1-2-5-9-13-10-6-4-7-11-13/h3-4,6-8,10-11,14H,12H2/b8-3+ |
InChI-Schlüssel |
ZCVJXGJSBVZTMM-FPYGCLRLSA-N |
Isomerische SMILES |
C1=CC=C(C=C1)C#CC#C/C=C/CO |
SMILES |
C1=CC=C(C=C1)C#CC#CC=CCO |
Kanonische SMILES |
C1=CC=C(C=C1)C#CC#CC=CCO |
Synonyme |
7-PHENYL-4,6-DIYN-HEPT-2-EN-1-OL |
Herkunft des Produkts |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



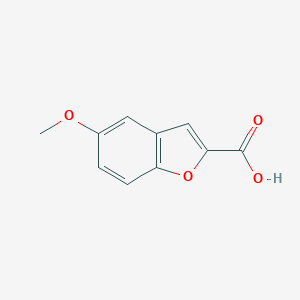
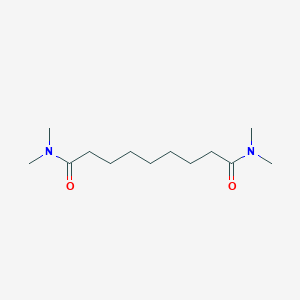



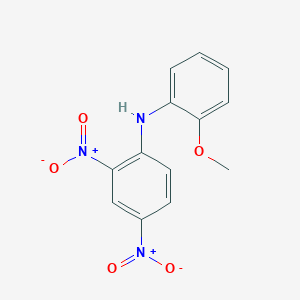
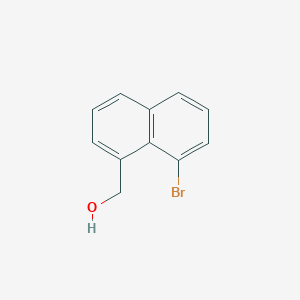

![1H-Naphth[2,3-f]isoindole-1,5,10-trione, 4,11-diamino-2,3-dihydro-3-imino-2-(3-methoxypropyl)-](/img/structure/B82456.png)
